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Executive Summary
Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating a

promising profile for the treatment of COVID-19. A key feature of olgotrelvir is its nature as a

prodrug, designed for enhanced oral bioavailability. Following administration, it undergoes

conversion to its active metabolite, AC1115. This technical guide provides a comprehensive

overview of the available data on the oral bioavailability and pharmacokinetics of olgotrelvir
and its active metabolite, AC1115, based on preclinical and clinical findings. While specific

quantitative data remains limited in publicly available literature, this guide synthesizes the

current understanding to inform research and development activities.

Introduction
Olgotrelvir is a dual inhibitor targeting both the SARS-CoV-2 main protease (Mpro) and human

cathepsin L. This dual mechanism of action is intended to inhibit viral replication and entry into

host cells.[1][2][3] As an orally administered therapeutic, its efficacy is fundamentally linked to

its pharmacokinetic profile, particularly its oral bioavailability and the subsequent systemic

exposure to the active metabolite, AC1115.
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Detailed information on the chemical and physical properties of olgotrelvir and AC1115 is not

extensively available in the public domain. Olgotrelvir is described as a highly bioavailable oral

prodrug.[2][4]

Pharmacokinetics
The pharmacokinetic profile of olgotrelvir is characterized by its conversion to the active form,

AC1115. Studies in both animal models and humans have consistently shown "enhanced oral

bioavailability" and "significant plasma exposure" without the need for a pharmacokinetic

enhancer like ritonavir.[1][2][3]

Preclinical Pharmacokinetics
Preclinical studies in K18-hACE2 transgenic mice have been crucial in establishing the initial

pharmacokinetic and efficacy profile of olgotrelvir.

Table 1: Summary of Preclinical Pharmacokinetic Observations

Species Model Key Findings Citation

Mouse
K18-hACE2

transgenic

Enhanced oral

bioavailability and

significant plasma

exposure.

[1]

Mouse
K18-hACE2

transgenic

Oral administration at

500 and 1000 mg/kg

twice daily

significantly reduced

lung virus load.

[2]

Clinical Pharmacokinetics
Phase 1 clinical trials (NCT05364840 and NCT05523739) have been conducted to evaluate

the safety, tolerability, and pharmacokinetics of olgotrelvir in healthy volunteers.[1][3] A Phase

3 trial (NCT05716425) has also been conducted in non-hospitalized patients with mild to

moderate COVID-19.[5][6]
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While the detailed quantitative results from these trials are not fully published, the available

information indicates a favorable safety profile and effective plasma exposure.[7]

Table 2: Summary of Clinical Pharmacokinetic Observations from Phase 1 & 3 Trials

Study Phase Population Dosage Key Findings Citation

Phase 1
Healthy

Volunteers

Single and

multiple

ascending doses

Favorable safety

profile and

antiviral activity.

[1][3]

Phase 3

Non-hospitalized

adults with mild

to moderate

COVID-19

600 mg twice

daily for 5 days

Significantly

improved

symptom

recovery.

[5][6]

Oral Bioavailability
Olgotrelvir is explicitly described as a "highly bioavailable oral prodrug."[2][4] This

characteristic is a significant advantage, as it allows for standalone administration without a

pharmacokinetic booster, thereby reducing the potential for drug-drug interactions. However,

the precise percentage of oral bioavailability has not been disclosed in the reviewed literature.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of olgotrelvir are not available

in the public domain. However, based on standard practices for bioanalytical method

development for antiviral drugs, the following methodologies are likely employed.

Bioanalytical Method for Plasma Concentration
Determination
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the

standard for quantifying drug concentrations in plasma.

Sample Preparation: Plasma samples are typically processed using protein precipitation with

a solvent like acetonitrile, followed by centrifugation.[3]
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Chromatography: Separation of the analyte and an internal standard is achieved using a

suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile

or methanol) and an aqueous component with a modifier (e.g., formic acid).

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in

multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Validation: The method would be validated according to regulatory guidelines (e.g., FDA) for

specificity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental analysis. Key parameters include:

Cmax (Maximum Plasma Concentration): The highest observed concentration.

Tmax (Time to Cmax): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
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Caption: Dual inhibitory mechanism of action of Olgotrelvir's active form, AC1115.
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Caption: General experimental workflow for a pharmacokinetic study.
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Discussion and Future Directions
The development of olgotrelvir as a standalone oral antiviral for COVID-19 is a significant step

forward. Its high oral bioavailability obviates the need for a booster, which simplifies treatment

regimens and reduces the risk of drug-drug interactions. However, a more detailed public

disclosure of the quantitative pharmacokinetic data from both preclinical and clinical studies is

necessary for a complete understanding of its profile.

Future research should focus on:

Publication of the full pharmacokinetic data from Phase 1 and 3 clinical trials.

Studies on the impact of food on the bioavailability of olgotrelvir.

Investigation of the pharmacokinetics in special populations (e.g., patients with renal or

hepatic impairment).

Human mass balance studies to fully characterize the absorption, distribution, metabolism,

and excretion of olgotrelvir and its metabolites.

Conclusion
Olgotrelvir is a promising oral antiviral prodrug with enhanced bioavailability, leading to

significant plasma concentrations of its active metabolite, AC1115. This allows for effective

standalone therapy without a pharmacokinetic enhancer. While the publicly available data

provides a strong qualitative understanding of its favorable pharmacokinetic properties, the

release of detailed quantitative data will be critical for its continued development and potential

regulatory approval.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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